Ethyl [2,4'-bipyridine]-6-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 6-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)12-5-3-4-11(15-12)10-6-8-14-9-7-10/h3-9H,2H2,1H3 |
InChI Key |
UKAPEMAHGNFJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
Contextualization of Bipyridine Carboxylate Derivatives in Contemporary Chemical Science
Bipyridine carboxylate derivatives are a class of organic compounds that have garnered substantial attention in modern chemistry. These molecules are characterized by a bipyridine framework—two interconnected pyridine (B92270) rings—functionalized with one or more carboxylate or ester groups. The inclusion of these functional groups dramatically expands the utility of the basic bipyridine structure.
The carboxylate group (–COOH or –COO⁻) or its ester form (like the ethyl carboxylate in the title compound) can significantly influence the electronic properties, solubility, and, most importantly, the coordination chemistry of the bipyridine ligand. rsc.orgresearchgate.net These groups can act as an additional binding site for metal ions, enabling the formation of complex, multidimensional coordination polymers and metal-organic frameworks (MOFs). rsc.org For instance, the presence of a carboxylate group can enhance a ligand's ability to bind to metal centers and can influence the biological activity of the resulting metal complexes. researchgate.net
Furthermore, these functional groups serve as versatile handles for further chemical modification, allowing chemists to fine-tune the properties of the molecule for specific applications. Research has shown that bipyridine carboxylate ligands are instrumental in creating sophisticated molecular architectures with applications in catalysis, materials science, and photochemistry. mdpi.comnih.gov For example, ruthenium complexes incorporating bipyridine-carboxylate-phosphonate ligands have been shown to be highly efficient catalysts for water oxidation, a critical process in artificial photosynthesis. nih.gov
Significance of the 2,4 Bipyridine Core in Heterocyclic Ligand Design
The arrangement of the two pyridine (B92270) rings in a bipyridine system is a critical determinant of its function. Bipyridines can exist as several isomers, with the 2,2'-, 4,4'-, and the asymmetric 2,4'-isomers being of primary interest. mdpi.com While the symmetrical 2,2'-bipyridine (B1663995) is a classic chelating ligand, forming a stable five-membered ring with a metal ion, the 4,4'-bipyridine (B149096) acts as a linear, rigid bridging ligand, connecting two different metal centers. researchgate.netnih.gov
The [2,4'-bipyridine] core, as found in Ethyl [2,4'-bipyridine]-6-carboxylate, offers a unique, asymmetric geometry that combines attributes of both the 2,2'- and 4,4'- isomers. This asymmetry is highly significant in ligand design for several reasons:
Distinct Coordination Environments: The nitrogen atoms in the 2- and 4-positions of the pyridine rings are electronically and sterically different. This allows for selective coordination to one or more metal centers, creating complexes with precisely controlled and often non-symmetrical geometries. researchgate.net
Stepwise Assembly: The differential reactivity of the two nitrogen atoms can be exploited to build complex supramolecular structures in a stepwise manner. One nitrogen can bind to one type of metal or substrate, leaving the other available for a subsequent reaction.
Modulation of Electronic Properties: The asymmetric nature of the [2,4'-bipyridine] core leads to unique electronic properties. Computational and experimental studies on ruthenium complexes have demonstrated that the coordination mode of the bipyridine isomer significantly affects the electronic structure, particularly the HOMO-LUMO energy gap, of the resulting complex. researchgate.net This tunability is crucial for applications in photoredox catalysis and the development of light-emitting materials.
This structural and electronic distinctiveness allows for the creation of metal complexes and materials with functionalities that are not readily accessible with more symmetrical bipyridine ligands. mdpi.com
Overview of Academic Research Trajectories on Functionalized Bipyridine Systems
Foundational Synthetic Routes to Bipyridine Cores
The fundamental challenge in bipyridine synthesis lies in the controlled formation of the bond connecting the two pyridine (B92270) rings. The strong coordinating ability of the bipyridine product with metal catalysts can often lead to decreased catalytic activity and lower yields, a problem that has driven the development of more robust synthetic methods. nih.govresearchgate.net
Historical Development of Bipyridine Synthesis Strategies
The journey to synthesize bipyridines began over a century ago. One of the earliest documented methods was the dry distillation of copper(II) pyridine-2-carboxylate, reported by Fritz Blau in 1888, which produced 2,2'-bipyridine (B1663995), albeit in low yields of typically under 20%. nih.gov Another classical approach is the Ullmann reaction, which involves the copper-mediated homocoupling of halopyridines. mdpi.com For instance, the reaction of 2-bromopyridine (B144113) with copper metal could yield 2,2'-bipyridine. nih.gov While historically significant, these early methods often required harsh reaction conditions, such as high temperatures, and could result in variable yields and challenging purification processes. nih.govmdpi.com
The Wurtz coupling, involving the homocoupling of Grignard reagents, also represents an early strategy for creating symmetrical bipyridines. nih.gov These foundational methods, while often superseded by modern techniques, laid the groundwork for the development of more efficient and versatile synthetic pathways.
Cross-Coupling Reactions in the Synthesis of Bipyridine Carboxylates
The introduction of functional groups, such as the ethyl carboxylate moiety in this compound, is often achieved through powerful carbon-carbon bond-forming reactions known as cross-coupling reactions. These methods, typically catalyzed by palladium complexes, have become indispensable for the synthesis of substituted biaryls and heterobiaryls due to their efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approaches
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds, making it highly suitable for the synthesis of bipyridine structures. mdpi.com This reaction typically involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst and a base. nih.govmdpi.com
The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide array of substituted pyridines. For instance, pyridylboronic acids can be coupled with heteroaryl halides that contain sensitive functional groups, such as primary amines, without the need for protecting groups. acs.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency. Dialkylbiaryl phosphine (B1218219) ligands, for example, have proven effective in promoting the Suzuki-Miyaura coupling of complex and sterically hindered substrates. nih.gov The development of heterogeneous catalysts, such as palladium nanoparticles supported on various materials, offers the advantage of easier catalyst recovery and reuse. mdpi.commdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Bipyridine Synthesis
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-(2-Aminopyrazin-5-yl)-2-methoxypyridine | 95% | acs.org |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | 4-Fluorobiphenyl | >95% | mdpi.com |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | 4,4'-Difluorobiphenyl | >95% | mdpi.com |
Negishi Cross-Coupling Strategies for Substituted Bipyridines
The Negishi cross-coupling reaction provides another powerful tool for the synthesis of bipyridines. orgsyn.org This reaction involves the coupling of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgacs.org A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the presence of esters (COOR), nitriles (CN), and other sensitive moieties. orgsyn.orgorgsyn.org
The required pyridylzinc halides can be prepared either through transmetalation from a corresponding pyridyllithium compound or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org This methodology has been successfully applied to the synthesis of a diverse range of mono- and disubstituted bipyridines in good to excellent yields. organic-chemistry.org The reaction conditions can often be tuned to be mild, with some couplings proceeding efficiently at room temperature. organic-chemistry.org For instance, a modified Negishi coupling using the commercially available and relatively inexpensive tetrakis(triphenylphosphine)palladium(0) has been shown to be effective for producing substituted 2,2'-bipyridines. organic-chemistry.org
Table 2: Examples of Negishi Cross-Coupling for Bipyridine Synthesis
| Organozinc Reagent | Halide Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyridylzinc halide | 2-Bromopyridine | Pd(PPh₃)₄ | 2,2'-Bipyridine | 50-98% | organic-chemistry.org |
| Pyridylzinc halide | 2-Chloropyridine | Pd(PPh₃)₄ | 2,2'-Bipyridine | 50-98% | organic-chemistry.org |
| 2-Pyridylzinc bromide | 2-Bromopyridine derivatives | Pd/Al₂O₃-SiO₂ (microwave) | 2,2'-Bipyridine derivatives | High | mdpi.com |
Stille Coupling Methods for Heterobiaryl Formation
The Stille coupling reaction is a versatile C-C bond-forming process that couples an organotin compound (organostannane) with an sp²-hybridized organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method has been effectively used in the synthesis of bipyridine derivatives. mdpi.com
A wide variety of organostannanes, including aryl, alkenyl, and allyl derivatives, can be used as the nucleophilic partner. libretexts.org The reaction generally proceeds with retention of stereochemistry for vinylstannanes. wikipedia.org While the Stille coupling offers broad scope and the organotin reagents are often stable to air and moisture, a significant drawback is the toxicity of the tin compounds. mdpi.comorganic-chemistry.org Despite this, the Stille coupling remains a valuable method for constructing complex molecules, including heterobiaryls like bipyridines. For example, Stille-type cross-coupling has been employed to prepare various 2,2'-bipyridines and can be extended to the synthesis of more complex systems like terpyridines. mdpi.com
Table 3: Examples of Stille Coupling for Bipyridine Synthesis
| Organostannane | Halide Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine, P(Cy)₃, CuI, CsF | Bipyridines | mdpi.com |
| Stannylated pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | Bipyridines | mdpi.com |
| Secondary alkyl azastannatranes | Aryl halides | Pd catalyst | Aryl-alkyl coupled products | nih.gov |
Decarboxylative Cross-Coupling Reactions for Bipyridine Derivatives
Decarboxylative cross-coupling has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon bonds, offering an alternative to traditional methods that often require organometallic reagents. wikipedia.orgnih.gov This strategy utilizes readily available and stable carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.orgnih.gov The synthesis of bipyridine derivatives can be efficiently achieved through these methods.
A common approach involves the palladium-catalyzed decarboxylative cross-coupling of pyridine carboxylates with bromopyridines. mdpi.com For instance, the coupling of a pyridine carboxylic acid with a halogenated pyridine can be facilitated by a palladium catalyst, often in conjunction with a copper co-catalyst and a specific ligand. The choice of ligand, such as 1,10-phenanthroline, can be critical for the success of the decarboxylation step. mdpi.com Bimetallic systems, particularly those using palladium and copper or palladium and silver, have shown great utility in these transformations. wikipedia.org The general mechanism often involves the formation of an aryl-copper intermediate via decarboxylation, which then undergoes transmetalation with a palladium complex generated from the oxidative addition of the aryl halide. wikipedia.org
Another variation is the decarboxylative coupling of picolinic acid with pyridine, catalyzed by dinuclear palladium pincer complexes, to yield 2,2'-bipyridine. This method highlights the potential for C-H activation of one pyridine unit coupled with the decarboxylation of another. mdpi.com These reactions provide a direct and atom-economical route to unsymmetrical bipyridines, which are valuable building blocks in materials science and medicinal chemistry.
Table 1: Examples of Decarboxylative Cross-Coupling for Bipyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst System | Key Features | Reference |
| Pyridyl Carboxylate | Bromopyridine | Pd-catalyst / 1,10-Phenanthroline | Microwave-assisted; ligand bite angle is critical. | mdpi.com |
| Picolinic Acid | Pyridine | Dinuclear Palladium Pincer Complex / Ag₂O | Combines decarboxylation with C-H activation. | mdpi.com |
| Benzoic Acid | Aryl Halide | Cu/Pd Bimetallic System | Forms an aryl-copper intermediate. | wikipedia.org |
Esterification Techniques for the Introduction of the Carboxylate Moiety
The introduction of the ethyl carboxylate group onto the bipyridine framework is a critical step in the synthesis of the target molecule. This is typically achieved through the esterification of the corresponding carboxylic acid.
The Fischer-Speier esterification is a classic and direct method, involving the reaction of a carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. youtube.comlibretexts.org For pyridine carboxylic acids, the reaction can be catalyzed by forming a strong acid salt of the pyridine carboxylic acid ester itself, which then acts as the catalytic agent in a cyclic process. google.com
Alternatively, carboxylate anions can undergo an SN2 reaction with primary alkyl halides. youtube.comlibretexts.org In this method, the pyridine carboxylic acid is first deprotonated with a base, such as sodium hydroxide, to form the corresponding carboxylate salt. This nucleophilic carboxylate then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to furnish the ethyl ester. This method is particularly useful when the starting materials are sensitive to strong acidic conditions.
More modern and milder methods include the use of mixed carboxylic-carbonic anhydrides or benzyne-mediated esterification. acs.orgacs.org In the former, the carboxylic acid is activated by reacting with a chloroformate, followed by reaction with the alcohol. acs.org Benzyne-mediated esterification allows for the reaction of carboxylic acids and alcohols under mild conditions through the selective nucleophilic addition of the carboxylic acid to benzyne (B1209423), followed by transesterification. acs.org
Table 2: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Fischer Esterification | Carboxylic Acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) | Reflux, removal of water | Direct, uses simple reagents. | Reversible, requires strong acid. | youtube.comlibretexts.org |
| SN2 with Alkyl Halide | Carboxylate Salt, Ethyl Halide | Typically mild | Avoids strong acid, good for sensitive substrates. | Limited to primary alkyl halides. | youtube.comlibretexts.org |
| Mixed Anhydride | Carboxylic Acid, Chloroformate, Alcohol, Base | Mild | High yields, mild conditions. | Requires an activation step. | acs.org |
| Benzyne-Mediated | Carboxylic Acid, Alcohol, Benzyne Precursor | Mild | Can be used for complex molecules. | Requires a specific benzyne precursor. | acs.org |
Inverse Electron Demand Aza-Diels-Alder Reactions via 1,2,4-Triazine (B1199460) Methodology
The inverse electron demand aza-Diels-Alder reaction is a powerful strategy for constructing nitrogen-containing heterocyclic systems, including the pyridine rings of a bipyridine framework. nih.gov This reaction involves an electron-deficient diene (an azadiene) reacting with an electron-rich dienophile. nih.govsigmaaldrich.com Specifically, 1,2,4-triazines can serve as the azadiene component to construct pyridines.
The general sequence involves the [4+2] cycloaddition of a 1,2,4-triazine with an electron-rich alkene or alkyne. This is followed by a retro-Diels-Alder reaction, which involves the extrusion of a small molecule, typically dinitrogen (N₂), to yield the aromatic pyridine ring. nih.gov A well-established strategy for creating polysubstituted pyridines involves a sequential Diels-Alder approach using 1,2,4,5-tetrazines, which first form a 1,2,4-triazine that can then undergo a second cycloaddition to form the desired pyridine. nih.gov
To synthesize a bipyridine structure like this compound, one could envision a reaction between a 1,2,4-triazine bearing an ester group and a pyridine-substituted dienophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the triazine and the dienophile. This methodology allows for the convergent and modular synthesis of complex, highly substituted pyridine and bipyridine derivatives. nih.gov
Directed Functionalization and Other Synthetic Transformations
C-H Activation Strategies for Regioselective Functionalization
Direct C-H activation has become a cornerstone of modern organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds, thereby streamlining synthetic routes. beilstein-journals.orgyoutube.com For pyridine and bipyridine systems, transition-metal catalysis is often employed to achieve regioselective C-H functionalization. beilstein-journals.org
One strategy involves the use of a directing group, which is a functional group within the substrate that coordinates to the metal catalyst and directs the activation to a specific C-H bond, often at the ortho-position. youtube.com For bipyridine compounds, one of the pyridine nitrogen atoms can itself act as a directing group, facilitating C-H activation at the adjacent positions. For instance, rhodium-catalyzed C-H alkenylation of bipyridines can occur selectively. beilstein-journals.org
Another approach involves the C-H activation of pyridine N-oxides. This method allows for a modular synthesis of functionalized bipyridines. rsc.orgrsc.org The N-oxide group activates the pyridine ring and can direct functionalization, after which the oxygen can be removed. This strategy has been used to introduce trimethylammonium and triarylphosphonium groups onto bipyridines, which can significantly alter their electronic properties. rsc.orgrsc.org
Oxidation and Reduction Pathways
The bipyridine framework is redox-active and can exist in multiple oxidation states. nih.govacs.org The neutral bipyridine ligand (bpy⁰) can be reduced in two successive one-electron steps to form the radical anion (bpy•⁻) and then the diamagnetic dianion (bpy²⁻). nih.govacs.org This redox flexibility is fundamental to the use of bipyridines in coordination chemistry and catalysis. nih.gov The reduction potential can be tuned by substituents on the bipyridine rings. frontiersin.org
The one-electron reduction of 2,2'-bipyridine can be achieved using methods like pulse radiolysis in aqueous solution. researchgate.net The resulting radical anion exhibits characteristic absorption spectra. researchgate.net Chemically, reduction can be performed using alkali metals, such as with sodium amalgam in tetrahydrofuran. rsc.org
Oxidation of bipyridine metal complexes can also be achieved. For example, cis-[Mo(CO)₂(bipy)₂] can be oxidized with silver(I) tetrafluoroborate (B81430) to yield molybdenum(I) or molybdenum(II) complexes. rsc.org The nitrogen atoms in the pyridine rings can also be oxidized to form N-oxides, which is a common strategy to modify the reactivity of the ring for subsequent functionalization reactions. youtube.com
Table 3: Redox States of Bipyridine
| Species | Oxidation State | Description | Method of Generation | Reference |
| bpy⁰ | Neutral | Stable, neutral ligand | --- | nih.gov |
| bpy•⁻ | -1 | Radical anion | One-electron reduction (e.g., pulse radiolysis, Na/Hg) | nih.govresearchgate.net |
| bpy²⁻ | -2 | Diamagnetic dianion | Two-electron reduction | nih.govacs.org |
Electrophilic Substitution Reactions on the Bipyridine Framework
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. youtube.comquimicaorganica.org As a result, it is significantly less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.org The reaction, when it does occur, requires harsh conditions and the substitution is directed primarily to the 3- and 5-positions (meta to the nitrogen). youtube.comquimicaorganica.org This is because the intermediates formed by attack at the 2-, 4-, or 6-positions (ortho/para) have a destabilizing resonance structure where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.org
For a [2,4'-bipyridine] system, the reactivity of each ring towards an electrophile will be influenced by the other ring. The pyridin-2-yl group is electron-withdrawing, further deactivating the 4'-pyridyl ring. Similarly, the 4'-pyridyl group deactivates the 2-pyridyl ring. Therefore, forcing conditions would be required for reactions like nitration or halogenation.
To overcome the low reactivity, the pyridine ring can be activated by conversion to its N-oxide. The N-oxide group is electron-donating through resonance, activating the ring for electrophilic attack, particularly at the 4-position. youtube.com After the substitution reaction, the N-oxide can be deoxygenated, typically with a reducing agent like PCl₃ or triphenylphosphine, to restore the pyridine ring. youtube.com
Principles of Ligand Design and Metal Ion Coordination
The coordination behavior of bipyridine-based ligands is a cornerstone of modern inorganic chemistry. The arrangement of the nitrogen atoms and the nature of any substituents dictate how the ligand will interact with a metal center.
Chelation Modes and Denticity of Bipyridine Carboxylate Ligands
Bipyridine ligands, such as the parent 2,2'-bipyridine, are classic examples of bidentate chelating agents, forming stable five-membered rings with metal ions through the two nitrogen atoms. wikipedia.org The isomeric form in the subject compound, a 2,4'-bipyridine (B1205877), presents a different structural arrangement. Unlike the coplanar conformation favored by 2,2'-bipyridine upon chelation, the 2,4'-isomer cannot form a chelate ring with a single metal center in the same manner. Instead, it typically acts as a monodentate ligand through one of the nitrogen atoms or as a bridging ligand connecting two different metal centers. researchgate.net
The presence of a carboxylate group, as seen in related ligands like 2,2'-bipyridine-6,6'-dicarboxylic acid (bda), introduces additional coordination possibilities. acs.org Carboxylate groups can coordinate to metals in several ways: as a monodentate ligand (using one oxygen), a bidentate chelating ligand (using both oxygens with the same metal), or a bidentate bridging ligand (linking two metals). acs.org For a ligand like the parent acid, [2,4'-bipyridine]-6-carboxylic acid, coordination would likely involve the nitrogen of the pyridine ring bearing the carboxylate and one or both oxygen atoms of the carboxylate group, potentially leading to a tridentate chelation mode.
Influence of the Carboxylate Ester Group on Coordination Sphere
The conversion of a carboxylic acid to a carboxylate ester group, such as the ethyl ester in this compound, significantly alters its coordination properties. The ester oxygen atoms are generally considered much weaker donors than the deprotonated oxygens of a carboxylate anion. Consequently, direct coordination through the ester's carbonyl oxygen is less common and results in weaker bonds compared to the anionic carboxylate.
Steric and Electronic Effects of Substituents on Coordination Geometries
Substituents on a bipyridine frame exert profound steric and electronic effects that tune the properties of the resulting metal complexes. wikipedia.org
Electronic Effects: The ethyl carboxylate group is an electron-withdrawing group. This effect reduces the electron density on the pyridine rings, which in turn weakens the sigma-donating ability of the nitrogen atoms. This can influence the redox potentials of the metal center and the stability of the resulting complex. For instance, in ruthenium complexes, electron-withdrawing substituents on bipyridine ligands generally make the metal center harder to oxidize. nih.gov
Steric Effects: The position and size of substituents dictate the geometry around the metal ion. The ethyl group at the 6-position of one pyridine ring introduces steric bulk near one of the nitrogen donors. This can prevent the coordination of other bulky ligands and may lead to distorted coordination geometries. In platinum(II) complexes, for example, steric clashes between substituents on bipyridine ligands can significantly impact reactivity. wikipedia.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization is then performed using techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR), and electrochemical methods. While no specific examples exist for this compound, the general behavior of related ligands with different metal ions offers a predictive framework.
Coordination with First-Row Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Fe(II))
First-row transition metals form a vast array of complexes with bipyridine-type ligands. nih.govmdpi.com The formation of complexes with specific stoichiometries and geometries depends on the metal ion's preferred coordination number and the reaction conditions.
Copper(II): Copper(II) is known to form complexes with bipyridine carboxylates. For example, the reaction of copper(II) salts with 4,4'-bipyridine-2-carboxylic acid has been shown to produce coordination polymers. rsc.org
Cobalt(II) and Nickel(II): Co(II) and Ni(II) readily form octahedral complexes with bipyridine ligands, often with the formula [M(bipy)₃]²⁺ or mixed-ligand species. nih.govrsc.org
Iron(II): Iron(II) famously forms the tris(2,2'-bipyridine)iron(II) complex, [Fe(bipy)₃]²⁺, known for its intense red color. wikipedia.org Iron(II) complexes with ester-functionalized ligands have been investigated for their spin-crossover properties. nih.gov
A hypothetical reaction of this compound with these metals would likely result in coordination through the pyridine nitrogens, though the exact structure (mononuclear, dinuclear, or polymeric) would depend on the metal-to-ligand ratio and the specific reaction conditions.
Coordination with Noble and Heavy Transition Metal Ions (e.g., Ru(II), Ir(III), Pd(II))
Ruthenium and other heavy transition metals are of great interest for their applications in catalysis and photophysics, and their complexes with bipyridine ligands are extensively studied.
Ruthenium(II): Ruthenium(II) forms highly stable, well-defined octahedral complexes with bipyridine ligands. Research on Ru(II) complexes with monocarboxylate bipyridine ligands shows that the ligand can exist in both protonated and deprotonated forms within the same crystal structure, and the coordination environment is typically a distorted octahedron. nih.gov The electronic properties, such as the Ru(II)/Ru(III) oxidation potential, are sensitive to the substituents on the ligand. nih.gov Ruthenium complexes with 2,4'-bipyridine have been synthesized, demonstrating the viability of this isomer in coordination, typically in a non-chelating, bridging, or monodentate fashion. researchgate.net
Iridium(III) and Palladium(II): These metals also form stable complexes with bipyridine ligands. Palladium, with its preference for square planar geometry, and iridium, favoring octahedral geometry, would interact with this compound to form structures dictated by these electronic and steric preferences.
Coordination with Lanthanide and Main Group Metal Ions
There is currently no publicly available research detailing the coordination of this compound with either lanthanide (Ln³⁺) or main group metal ions. The coordination chemistry of bipyridine ligands with these classes of metals is a field of active research. For instance, lanthanide complexes with bipyridine dicarboxylates have been synthesized and characterized for their unique luminescent and magnetic properties. Similarly, main group metal complexes with bipyridine ligands are of interest for their potential catalytic and structural applications. However, studies specifically employing this compound as a ligand for these metal ions have not been reported.
Structural Elucidation of Coordination Compounds
Single-Crystal X-ray Diffraction Studies of Metal-Ligand Architectures
A search of crystallographic databases and the scientific literature did not yield any single-crystal X-ray diffraction studies for coordination compounds formed with this compound. This technique is crucial for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into bond lengths, bond angles, coordination geometries, and intermolecular interactions. While the structures of numerous metal complexes with other bipyridine carboxylate isomers have been determined, such data is not available for the title compound.
Solution-Phase Spectroscopic Characterization of Coordination Environments (e.g., NMR, UV-Vis, IR)
Detailed solution-phase spectroscopic characterization of metal complexes of this compound is not described in the current body of scientific literature. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are fundamental in understanding the coordination environment of a ligand around a metal center in solution. These methods can provide information on ligand binding modes, the electronic environment of the metal ion, and the stability of the resulting complexes. The absence of such studies for this compound means that its behavior in solution upon coordination to metal ions remains uncharacterized.
Supramolecular Assemblies and Coordination Polymers
Self-Assembly Processes Leading to Discrete Metallosupramolecular Structures
The self-assembly of bipyridine-based ligands with metal ions to form discrete metallosupramolecular architectures, such as cages, rings, and helicates, is a well-established area of supramolecular chemistry. These structures are of interest for applications in catalysis, sensing, and materials science. However, there are no published examples of this compound being utilized as a building block in the self-assembly of such discrete structures.
Formation of Extended One-Dimensional and Three-Dimensional Coordination Polymers
Coordination polymers are extended networks of metal ions linked by organic ligands. The geometry and functionality of the ligand play a critical role in determining the dimensionality and topology of the resulting framework. While various bipyridine carboxylates have been successfully employed to construct one-, two-, and three-dimensional coordination polymers, the use of this compound for this purpose has not been documented. Research on related ligands suggests that the nitrogen atoms of the bipyridine core and the oxygen atoms of the carboxylate group could potentially act as coordination sites, but experimental evidence for this specific ligand is lacking.
Integration into Metal-Organic Frameworks (MOFs) and Porous Materials
The strategic design of Metal-Organic Frameworks (MOFs) and other porous coordination polymers relies heavily on the selection of organic ligands, which dictate the resulting framework's topology, porosity, and functional properties. Ligands incorporating both pyridyl and carboxylate functionalities are of particular interest as they offer versatile coordination modes and the potential for robust, functional materials. While specific research on the integration of this compound into MOFs is not extensively documented in publicly available literature, its structural characteristics provide a strong basis for predicting its behavior and potential in the synthesis of novel porous materials.
The molecular structure of this compound features two key functional domains for coordination with metal ions: the bipyridine unit and the carboxylate group. The 2,4'-bipyridine moiety can act as a chelating or a bridging ligand. The nitrogen atoms on the two pyridine rings can coordinate to one or two different metal centers. The relative position of the nitrogen atoms in the 2,4'-bipyridine isomer, as opposed to the more common 2,2'- or 4,4'-isomers, can lead to the formation of unique and complex network topologies.
The ethyl ester of the carboxylate group at the 6-position of one of the pyridine rings is typically hydrolyzed in situ during the solvothermal conditions used for MOF synthesis. This process yields a carboxylate anion that can coordinate to metal centers in various modes, including monodentate, bidentate chelating, or bidentate bridging. The combination of the chelating bipyridine and the versatile carboxylate group in a single ligand can lead to the formation of stable, high-dimensional frameworks.
The assembly of such ligands with metal ions can result in diverse structural outcomes. For instance, in the broader context of MOFs constructed from pyridyl- and carboxylate-containing ligands, the final architecture is influenced by the choice of metal ion, the solvent system, and the reaction temperature. rsc.org The use of mixed-ligand systems, where a bipyridine-carboxylate ligand is combined with other organic linkers, is a common strategy to create MOFs with desired properties. acs.org For example, aromatic polycarboxylates are often used in conjunction with bipyridine ligands to build stable frameworks with architectures ranging from honeycomb and grid-like structures to more complex diamondoid and octahedral networks. acs.org
While no specific data tables for MOFs synthesized from this compound can be presented due to a lack of published findings, the general expectation is that this ligand would be a valuable component in the construction of porous coordination polymers. The asymmetry of the 2,4'-bipyridine unit could lead to the formation of non-centrosymmetric or chiral frameworks, which are of interest for applications in enantioselective separations and catalysis. Furthermore, the presence of uncoordinated nitrogen atoms within the pores of a resulting MOF could serve as active sites for gas adsorption or as anchoring points for post-synthetic modification. The exploration of this compound and its parent carboxylic acid as building blocks for MOFs and porous materials remains a promising area for future research.
Catalytic Applications of Ethyl 2,4 Bipyridine 6 Carboxylate Based Complexes
Homogeneous Transition Metal Catalysis
Homogeneous catalysis with transition metal complexes bearing bipyridine ligands is a cornerstone of modern synthetic chemistry. The electronic and steric properties of the bipyridine scaffold can be fine-tuned by substituents, influencing the catalytic activity, selectivity, and stability of the metal center.
Catalysis in C-H Bond Activation Processes
The activation of otherwise inert C-H bonds is a field of intense research, with bipyridine ligands playing a crucial role. Carboxylate groups can also assist in this process through a concerted metalation-deprotonation mechanism. acs.orggoogle.com For instance, ruthenium, palladium, and copper complexes with carboxylate-containing ligands have been studied for the C-H activation of phenylpyridines. acs.orggoogle.com However, no specific studies detailing the use of ethyl [2,4'-bipyridine]-6-carboxylate in such processes have been found. General studies on C-H activation often utilize other bipyridine derivatives, which underscores the potential of this class of ligands but does not provide specific data for the requested compound. nih.gov
Applications in Olefin Functionalization Reactions
The functionalization of olefins is a fundamental transformation in organic synthesis. Bipyridine-ligated metal complexes are known to catalyze a variety of olefin functionalization reactions. For example, platinum(II) complexes with di-tert-butyl-2,2'-bipyridyl ligands have been shown to catalyze the hydrophenylation of ethylene. bldpharm.com Molybdenum-bipyridine complexes have been investigated for catalytic epoxidation of olefins. alfachemic.com Despite the relevance of the bipyridine scaffold, there is no published research on the application of this compound complexes in olefin functionalization.
Role in Various Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)
Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, with bipyridine ligands being among the most effective.
Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. While numerous bipyridine ligands have been developed to enhance the efficiency of Suzuki couplings, no data is available for the use of this compound in this context. researchgate.netmatrix-fine-chemicals.comresearchgate.netacs.org
Negishi Coupling: The Negishi reaction couples organozinc compounds with organic halides. The choice of ligand is critical for the success of the reaction, and various phosphine (B1218219) and bipyridine ligands have been explored. researchgate.netnih.govorgsyn.orgevitachem.comnewiridium.com However, reports on the use of this compound are absent from the literature.
Stille Coupling: This reaction involves the coupling of organotin compounds with organic halides. Cationic 2,2'-bipyridyl ligands have been shown to be effective in Stille reactions. rsc.orgsicatcatalyst.comorgsyn.orgnih.govsigmaaldrich.com Nevertheless, no specific examples or data pertaining to this compound could be located.
Photoredox Catalysis Initiated by Bipyridine Complexes
Photoredox catalysis, which utilizes light to drive chemical reactions, has seen explosive growth, with transition metal bipyridine complexes, particularly those of ruthenium and iridium, being prominent photocatalysts. rsc.orgnih.govsigmaaldrich.comwisc.edu Copper-bipyridine complexes are also emerging as effective photoredox catalysts. acs.org The electronic properties of the bipyridine ligand are central to the photophysical characteristics of the complex. While the field is rich with examples of functionalized bipyridines, there are no specific studies on photoredox catalysis initiated by complexes of this compound.
Mechanistic Insights into Catalytic Cycles and Turnover Efficiency
Understanding the reaction mechanisms and factors influencing turnover efficiency is crucial for the design of better catalysts. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling. For related bipyridine systems, such studies have provided valuable insights into the elementary steps of catalytic cycles, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions, or the pathways of C-H activation. bldpharm.comalfachemic.commatrix-fine-chemicals.com Without experimental data on the catalytic performance of this compound complexes, no specific mechanistic analysis can be provided.
Applications in Advanced Materials Science
Development of Conductive Polymers and Organic Semiconductors
The extended π-conjugated system of the bipyridine framework is a fundamental feature that allows for its use in organic electronic materials. While research on polymers derived specifically from ethyl [2,4'-bipyridine]-6-carboxylate is nascent, the principles of using bipyridine units in conductive materials are well-established. Bipyridine-containing assemblies can exhibit semiconducting properties. nih.gov The conductivity in such materials often arises from charge transfer interactions and the ordered stacking of the aromatic units. nih.govacs.org
The incorporation of bipyridine moieties into larger supramolecular structures or polymers can create materials with charge-carrier capabilities. nih.gov The magnitude of semiconductivity can be systematically tuned by modifying the conjugation within the molecular components. nih.gov For instance, crystals formed between functionalized tetraphenylethylene (B103901) and bipyridine derivatives have shown charge-carrier mobilities comparable to established organic semiconductors. nih.gov The ethyl carboxylate group on the this compound molecule offers a handle for polymerization or for modifying the electronic properties of the resulting material.
Table 1: Examples of Bipyridine-Based Organic Semiconductors
| Assembly Component 1 | Assembly Component 2 | Key Finding | Reference |
|---|---|---|---|
| Acid-functionalized tetraphenylethylene | 4,4'-bipyridine (B149096) | Resulting crystals displayed semiconductivity with a charge-carrier mobility of 1.7 × 10-2 cm2/V·s. | nih.gov |
| Acid-functionalized tetraphenylethylene | 4,4'-bis(pyridyl)ethylene | Showed higher conductivity with a mobility of 0.38 cm2/V·s, demonstrating the influence of the conjugated linker. | nih.gov |
Role in the Engineering of Functional Supramolecular Structures
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered architectures. The this compound molecule is an excellent candidate for supramolecular engineering due to its capacity for both hydrogen bonding (via the carboxylate oxygen atoms) and metal coordination (via the pyridine (B92270) nitrogen atoms).
The bipyridine unit is a classic chelating ligand that readily forms stable complexes with a wide range of metal ions. mdpi.com This property is exploited to construct metallacycles and other discrete supramolecular coordination complexes (SCCs). mdpi.com The specific geometry of the bipyridine isomer and the placement of the carboxylate group dictate the structure of the resulting assembly. Furthermore, the ester functional group can participate in weaker interactions, such as hydrogen bonding, which can help direct the formation of extended networks. nih.govresearchgate.net The interplay of these interactions allows for the rational design of complex three-dimensional networks with specific topologies and functions. nih.gov
Utilization in Porous Materials and Adsorbents
One of the most significant applications of bipyridine carboxylate ligands is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, creating porous structures with exceptionally high surface areas. mdpi.comfrontiersin.org These materials are promising for applications in gas storage, separation, and catalysis. frontiersin.orgnih.gov
Bipyridine carboxylate ligands like this compound can act as the organic linkers in MOFs. The bipyridine moiety can bridge metal centers, while the carboxylate group provides another strong coordination site. mdpi.comresearchgate.net The use of mixed ligands, such as a bipyridine and a separate carboxylate, is a common strategy to create MOFs with desired properties. researchgate.netacs.orgnih.gov The size and shape of the pores within the MOF can be tuned by changing the length and geometry of the organic linker. mdpi.com
MOFs constructed with bipyridine ligands have shown notable performance in the selective adsorption of gases like carbon dioxide. For example, a copper-based MOF using 4,4'-bipyridine demonstrated high selectivity for CO2 over methane. nih.gov The functionality within the pores, which can be introduced via the organic linker, plays a crucial role in the material's adsorption properties. nih.gov
Table 2: Bipyridine-Containing Metal-Organic Frameworks for Adsorption
| MOF Material | Metal Center | Organic Linkers | Key Adsorption Property | Reference |
|---|---|---|---|---|
| {[Zn(2)(L)]} (L = 4,4'-bipyridine-2,6,2',6'-tetracarboxylate) | Zinc(II) | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid | BET surface area of 312.7 m²/g; significant H₂ and CH₄ storage capacity. | nih.gov |
| [Cu(bpy-1)₂(SiF₆)] (bpy-1 = 4,4'-bipyridine) | Copper(II) | 4,4'-bipyridine | Highly selective CO₂ uptake over CH₄ (10.5:1 ratio). | nih.gov |
| Ni-SIP-BPY | Nickel(II) | 5-sulfoisophthalic acid and 4,4'-bipyridine | Demonstrates p-type semiconducting behavior and selective sensing of nitroaromatics. | acs.orgnih.gov |
Contributions to Optoelectronic Materials and Devices
The photophysical properties of metal complexes containing bipyridine ligands have been extensively studied for applications in optoelectronics, particularly in the field of solar energy conversion. Ruthenium(II) complexes with bipyridine-based ligands are classic photosensitizers used in dye-sensitized solar cells (DSSCs). nih.govnih.gov
Table 3: Performance of Bipyridine-Based Complexes in Dye-Sensitized Solar Cells (DSSCs)
| Complex/System | Key Feature | Performance Metric | Reference |
|---|---|---|---|
| Copper(II/I) bipyridyl complexes | Used as redox mediators. | Power conversion efficiency up to 10.3%; Photovoltage > 1.0 V. | nih.gov |
| Cobalt(II/III) tris(2,2′-bipyridine) | Used as an aqueous redox electrolyte. | Energy conversion efficiency > 5% with improved stability. | rsc.org |
| D-D-π-A organic dyes with bipyridine acceptors | Tuning the π-conjugated bridge and acceptor group. | Energy conversion efficiency reached 6.36%. | nih.gov |
| PVDF/KI/I₂ electrolyte doped with 2,2'-bipyridine-4,4'-dicarboxylic acid | Doped polymer electrolyte. | Increased power conversion efficiency to 3.68% from undoped system. | jksus.org |
Computational and Theoretical Studies of Ethyl 2,4 Bipyridine 6 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl [2,4'-bipyridine]-6-carboxylate. DFT methods balance computational cost and accuracy, making them suitable for molecules of this size.
Electronic Structure: The electronic properties are primarily dictated by the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the more electron-rich pyridine (B92270) ring and the associated π-system, while the LUMO is often distributed across the electron-deficient pyridine ring and the carboxylate group. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. nih.govschrodinger.com A smaller gap generally implies higher reactivity.
Reactivity Predictions: From the calculated electronic structure, several reactivity descriptors can be derived. The electrostatic potential (ESP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) sites. For this compound, the nitrogen atoms of the pyridine rings are expected to be nucleophilic centers, while the carbonyl carbon of the ester group and the hydrogen atoms of the pyridine rings are potential electrophilic sites.
Global reactivity descriptors provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Softness (S): The reciprocal of hardness (S = 1 / η).
These parameters are valuable for predicting how the molecule will behave in different chemical environments and reactions.
Table 1: Representative DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G(d) in vacuum)
| Parameter | Value |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 2.0 eV |
| Electronegativity (χ) | 4.25 eV |
| Chemical Hardness (η) | 2.25 eV |
| Softness (S) | 0.44 eV-1 |
Conformational Analysis and Geometry Optimization of Free Ligands and Complexes
The biological activity and coordination properties of this compound are highly dependent on its three-dimensional structure and conformational flexibility. Conformational analysis and geometry optimization are computational techniques used to determine the most stable arrangements of atoms in a molecule.
Free Ligand: For the free ligand, a key conformational feature is the torsional or dihedral angle between the two pyridine rings. nih.govaip.org Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a completely planar conformation is generally not the most stable. nih.gov The molecule is likely to adopt a twisted conformation in its ground state to alleviate this steric strain. The ethyl carboxylate group also possesses rotational freedom, which can lead to different conformers with varying energies. Computational methods can map the potential energy surface by systematically rotating these bonds to identify the global and local energy minima. researchgate.net
Table 2: Representative Calculated Torsional Angles and Energies for this compound Conformers
| Conformer | Pyridine-Pyridine Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Twisted (Minimum) | 35 | 0.00 |
| Planar (Transition State) | 0 | ~2.0 |
| Perpendicular (Transition State) | 90 | ~2.5 |
Computational Mechanistic Investigations of Synthetic Transformations and Catalytic Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this can involve studying its synthesis or its role in catalytic processes.
Synthetic Transformations: The synthesis of substituted bipyridines can involve multiple steps. Computational methods can be used to model the reaction pathways of these synthetic transformations. nih.gov This involves locating the transition states connecting reactants, intermediates, and products on the potential energy surface. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be identified. This understanding can help in optimizing reaction conditions to improve yields and selectivity.
Catalytic Pathways: Bipyridine ligands are ubiquitous in transition metal catalysis. acs.org If this compound is part of a catalyst, computational studies can elucidate the entire catalytic cycle. acs.org This includes modeling the oxidative addition, reductive elimination, and any intermediate steps. By understanding the energetics of each step, the rate-determining step of the catalytic cycle can be identified. This knowledge is invaluable for the rational design of more efficient catalysts.
Molecular Docking Simulations for Ligand-Receptor Interactions (Methodological Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ucsf.edu This is particularly useful in drug discovery for predicting the interaction between a small molecule like this compound and a biological target, typically a protein or nucleic acid. nih.govnih.gov
The docking process generally involves two main steps:
Sampling of conformational space: The ligand is placed in the binding site of the receptor, and a large number of possible conformations and orientations are generated. Various search algorithms, such as genetic algorithms or Monte Carlo methods, are used for this purpose. youtube.com
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding affinity or the free energy of binding. The scoring function takes into account various interactions such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The pose with the best score is predicted as the most likely binding mode. nih.gov
For this compound, docking studies could identify potential biological targets and provide a hypothesis for its mechanism of action at a molecular level. The results would highlight key interactions, such as hydrogen bonds between the carboxylate oxygen or pyridine nitrogens and amino acid residues in the receptor's active site, or π-π stacking interactions between the bipyridine rings and aromatic residues. nih.gov
Predictive Modeling of Spectroscopic and Photophysical Parameters
Computational methods can predict various spectroscopic and photophysical properties of molecules, which is essential for their characterization and for understanding their behavior upon light absorption.
Spectroscopic Parameters: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netornl.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. researchgate.netacs.org These calculations can help in assigning the experimentally observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions. youtube.com
Photophysical Parameters: Beyond absorption, computational methods can also provide insights into the photophysical properties of the excited state, such as fluorescence and phosphorescence. rsc.orgnih.govrsc.org By optimizing the geometry of the lowest excited state, the emission wavelength can be predicted. mdpi.com Furthermore, calculations can help to understand the nature of the emitting state (e.g., locally excited or charge-transfer state) and to estimate properties like the fluorescence quantum yield and lifetime by analyzing the radiative and non-radiative decay pathways. acs.orgacs.org For this compound, these predictions would be valuable for applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes.
Table 3: Representative Predicted Spectroscopic and Photophysical Data for this compound (TD-DFT/B3LYP/6-31G(d) in ethanol)
| Parameter | Predicted Value | Transition Type |
|---|---|---|
| Absorption λmax | 285 nm | π-π* |
| Emission λmax | 350 nm | Fluorescence |
| Oscillator Strength (f) | 0.45 | - |
Conclusion and Future Research Directions
Synthesis of New Bipyridine Carboxylate Derivatives for Enhanced Functionality
The functionalization of the bipyridine framework is a key strategy for tuning the steric and electronic properties of the resulting ligands and their metal complexes. For Ethyl [2,4'-bipyridine]-6-carboxylate, the synthesis of new derivatives can be approached through various established and innovative organic chemistry methodologies.
Cross-coupling reactions are paramount for modifying the bipyridine core. mdpi.comresearchgate.net Techniques such as Suzuki-Miyaura, Stille, and Negishi couplings allow for the introduction of a wide array of substituents, including alkyl, aryl, and other functional groups, onto the pyridine (B92270) rings. mdpi.com These modifications can significantly influence the ligand's coordination behavior, solubility, and the photophysical properties of its metal complexes. For instance, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the ligand's orbitals, which in turn affects the charge-transfer characteristics of its metal complexes.
Another avenue for creating new derivatives is through functional group transformations . The ester group in this compound serves as a versatile handle for further chemical modifications. Hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as an anchoring group to attach the molecule to surfaces. mdpi.com
The development of synthetic methods that are efficient and allow for precise control over the position of new functional groups is an ongoing area of research. researchgate.netnih.gov The synthesis of unsymmetrical bipyridine derivatives, in particular, can be challenging but offers the potential to create ligands with highly tailored properties. researchgate.net
Emerging Applications in Novel Chemical Transformations
Bipyridine ligands are renowned for their ability to form stable complexes with a wide range of transition metals, making them crucial components in catalysis. mdpi.comresearchgate.net While specific catalytic applications of this compound are not yet widely reported, its structural features suggest potential in several emerging areas of chemical transformations.
One promising application is in photoredox catalysis . Transition metal complexes, particularly those of ruthenium and iridium with bipyridine ligands, are effective photocatalysts that can facilitate a variety of organic reactions upon excitation with visible light. sigmaaldrich.comnih.gov The electronic properties of the bipyridine ligand play a critical role in the photophysical behavior of these complexes. nih.gov The specific substitution pattern of this compound could lead to complexes with unique excited-state properties, potentially enabling novel reactivity.
Furthermore, complexes of bipyridine carboxylates are being investigated for their role in C-H activation . nih.govmdpi.com This field focuses on the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more atom-economical and environmentally friendly synthetic routes. acs.orgmdpi.com The carboxylate group can act as an internal base or directing group, assisting in the activation of C-H bonds in a substrate. nih.govsemanticscholar.org
Future Prospects in Materials Design and Advanced Device Integration
The unique coordination properties of bipyridine carboxylates make them attractive building blocks for the construction of advanced materials with tailored functionalities.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting MOF. mdpi.com Bipyridine carboxylates can act as versatile linkers, with the nitrogen atoms of the bipyridine unit and the oxygen atoms of the carboxylate group coordinating to metal centers to form extended networks. mdpi.comrsc.org These materials have potential applications in gas storage, separation, and catalysis.
The luminescent properties of metal complexes containing bipyridine ligands are another area of intense research. nih.gov By carefully selecting the metal center and modifying the bipyridine ligand, it is possible to tune the emission color and quantum yield of these complexes. nih.gov Such luminescent materials have potential applications in sensors, bioimaging, and light-emitting devices. nih.govnih.gov
In the field of renewable energy, bipyridine derivatives are essential components of Dye-Sensitized Solar Cells (DSSCs) . nih.govdyenamo.se In a DSSC, a dye molecule anchored to a semiconductor surface absorbs light and injects an electron into the semiconductor's conduction band. nih.gov The carboxylate group can serve as an effective anchor to the semiconductor surface, while the bipyridine unit can be functionalized to optimize the light-harvesting properties of the dye. rsc.org
Challenges and Opportunities in the Field of Bipyridine Carboxylate Research
While the field of bipyridine carboxylate research holds significant promise, there are several challenges that need to be addressed to realize its full potential.
A major challenge lies in the synthesis of new and complex bipyridine derivatives with high efficiency and selectivity. mdpi.comresearchgate.net The development of robust and scalable synthetic routes is crucial for making these compounds readily available for further research and application. nih.gov Another challenge is the potential for the bipyridine product to strongly coordinate with the metal catalyst, which can decrease catalytic activity and yield during synthesis. mdpi.comresearchgate.net
Despite these challenges, there are numerous opportunities for innovation. The vast chemical space of possible bipyridine carboxylate derivatives remains largely unexplored, offering the potential to discover new ligands with unprecedented properties. The modular nature of these ligands allows for a high degree of tunability, enabling the rational design of materials and catalysts for specific applications.
Furthermore, the growing demand for sustainable chemical processes and advanced materials provides a strong impetus for research in this area. Bipyridine carboxylate-based catalysts can contribute to the development of more efficient and environmentally friendly chemical transformations, while materials derived from these ligands can play a role in next-generation electronics, sensors, and energy conversion devices. The continued exploration of the fundamental chemistry and physics of these compounds will undoubtedly lead to exciting new discoveries and technological advancements.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl [2,4'-bipyridine]-6-carboxylate?
- Methodology :
- Condensation-Cyclization : Reacting substituted aldehydes with aminopyridines under acidic or basic conditions, followed by cyclization. For example, 4-chlorobenzaldehyde can condense with 2-aminopyridine derivatives, with subsequent esterification using ethanol and acid catalysts (e.g., H₂SO₄) .
- Cross-Coupling : Suzuki-Miyaura coupling of halogenated bipyridine precursors (e.g., 6-bromo derivatives) with boronic acids, using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like toluene or DMF .
- Key Considerations : Optimize reaction temperature (80–120°C) and catalyst loading (1–5 mol%) to improve yield. Purify via column chromatography or recrystallization.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., ester carbonyl signal at ~165–170 ppm, bipyridine aromatic protons at 7–9 ppm).
- X-Ray Crystallography : Resolve molecular geometry using SHELX programs for data refinement .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ peak).
- Thermal Analysis : Assess stability via TGA/DSC (decomposition typically >250°C) .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry?
- Coordination Behavior :
- The bipyridine moiety chelates transition metals (e.g., Fe²⁺, Cu⁺) via its nitrogen atoms, forming octahedral or tetrahedral complexes. Substituents (e.g., ester groups) influence steric and electronic properties, altering binding affinity .
- Example : Iron(II) complexes with bipyridine ligands exhibit redox activity, useful in catalytic cycles .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Model HOMO/LUMO energies to assess electron-transfer potential (e.g., for photocatalysis).
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery .
Q. How is this compound utilized in photoredox catalysis?
- Applications :
- As a ligand in Ir(III) or Ru(II) photocatalysts, it facilitates visible-light-driven reactions (e.g., C–H functionalization). The ester group enhances solubility in organic solvents .
- Mechanism : The ligand stabilizes metal-centered excited states, enabling single-electron transfer (SET) processes .
Q. How can contradictions in reported thermal stability data be resolved?
- Analytical Strategies :
- Compare TGA profiles under varying atmospheres (N₂ vs. air).
- Use complementary techniques (e.g., DSC for phase transitions, XRD for post-decomposition residues) .
Q. What are its potential applications in medicinal chemistry?
- Research Directions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
